molecular formula C11H8N6OS B11194853 3-(furan-2-yl)-6-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(furan-2-yl)-6-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11194853
M. Wt: 272.29 g/mol
InChI Key: CWBGNPUHUMGTNW-UHFFFAOYSA-N
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Description

3-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-METHYL-1H-PYRAZOLE is a heterocyclic compound that combines multiple functional groups, including furan, triazole, thiadiazole, and pyrazole. This unique structure endows the compound with diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-METHYL-1H-PYRAZOLE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of intermediate compounds such as 1,2,4-triazole and 1,3,4-thiadiazole derivatives, which are then coupled with furan and pyrazole moieties under specific reaction conditions. Common reagents used in these reactions include hydrazine, sulfur, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

3-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-METHYL-1H-PYRAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

3-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-METHYL-1H-PYRAZOLE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-METHYL-1H-PYRAZOLE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    3-(2-FURYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YLAMINE: Shares a similar core structure but lacks the pyrazole moiety.

  • **3,6-DI(FURAN-2-YL)PYRROLO

Properties

Molecular Formula

C11H8N6OS

Molecular Weight

272.29 g/mol

IUPAC Name

3-(furan-2-yl)-6-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H8N6OS/c1-6-5-7(13-12-6)10-16-17-9(8-3-2-4-18-8)14-15-11(17)19-10/h2-5H,1H3,(H,12,13)

InChI Key

CWBGNPUHUMGTNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

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